molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 568544-03-6

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No. B1672413
M. Wt: 311.18 g/mol
InChI Key: YEHYODCKTNLFQU-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 568544-03-6. It has a molecular weight of 311.19 . The compound is typically stored at room temperature and appears as a brown powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a brown powder . It has a molecular weight of 311.19 . It is typically stored at room temperature .

Scientific Research Applications

Metabolism and Mode of Action Studies

2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, and dichloroacetamide safener R-29148 require high specific activity for studies on their metabolism and mode of action. Reductive dehalogenation techniques and hydroxide ion-catalyzed enolization are used for radiosynthesis, providing insights into their environmental behavior and safety profile (Latli & Casida, 1995).

Antimicrobial Activity

Novel heterocyclic compounds with a sulfamido moiety, synthesized through hydrolysis and facile condensation reactions, exhibit significant antibacterial and antifungal activities. This demonstrates the chemical's potential in developing new antimicrobial agents (Nunna et al., 2014).

Synthesis and Structural Analysis

The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide through reactions involving chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane shows its versatility in organic synthesis, supported by NMR, X-ray, and DFT methods. This highlights its role in the development of novel compounds with potential industrial applications (Nikonov et al., 2016).

Herbicide Metabolism in Liver Microsomes

Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes elucidate the metabolic pathways leading to potential carcinogenic intermediates. Understanding these pathways is crucial for assessing the safety and environmental impact of these herbicides (Coleman et al., 2000).

Anti-Cancer, Anti-Inflammatory, and Analgesic Activities

Research on 2-(substituted phenoxy) acetamide derivatives reveals their potential as anticancer, anti-inflammatory, and analgesic agents, showcasing the diverse therapeutic applications of compounds within this chemical class (Rani et al., 2014).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHYODCKTNLFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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